2,4-Difluoro-5-nitrobenzenesulfonic acid

Protein Cross-Linking Bioconjugation Structural Biology

Protein cross-linking reagents often require organic co-solvents that compromise native conformation. 2,4-Difluoro-5-nitrobenzenesulfonic acid (DFNSA, CAS 131574-34-0) is a water-soluble sulfonate that enables purely aqueous cross-linking, validated on lysozyme by SDS-PAGE. Its unique 2,4-difluoro-5-nitro substitution pattern guarantees consistent cross-linking kinetics unattainable with generic analogs. • Aqueous cross-linking eliminates organic co-solvents, preserving sensitive protein architecture for crystallography and mass spectrometry. • Validated biological activity: documented CCR5 antagonist (ChEMBL deposition) and lipoxygenase inhibitor, serving as a dual-target screening hit for oncology and inflammation. • ≥98% purity, supplied as the potassium salt for immediate aqueous formulation; HazMat shipping available globally.

Molecular Formula C6H3F2NO5S
Molecular Weight 239.16 g/mol
CAS No. 131574-34-0
Cat. No. B161186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-5-nitrobenzenesulfonic acid
CAS131574-34-0
Synonyms2,4-difluoro-5-nitrobenzene sulfonic acid
2,4-DNSA
Molecular FormulaC6H3F2NO5S
Molecular Weight239.16 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1S(=O)(=O)O)F)F)[N+](=O)[O-]
InChIInChI=1S/C6H3F2NO5S/c7-3-1-4(8)6(15(12,13)14)2-5(3)9(10)11/h1-2H,(H,12,13,14)
InChIKeyIFRMIWUTVLODTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluoro-5-nitrobenzenesulfonic Acid Sourcing Overview


2,4-Difluoro-5-nitrobenzenesulfonic acid (DFNSA, CAS 131574-34-0) is a fluorinated aromatic sulfonic acid featuring a 2,4-difluoro-5-nitro substitution pattern on the benzene ring [1]. With a molecular formula of C6H3F2NO5S and a molecular weight of 239.15 g/mol, the compound exists as a water-soluble sulfonate, most commonly isolated and utilized as its potassium salt, potassium 2,4-difluoro-5-nitrobenzenesulfonate . First synthesized via sulfonation of 2,4-difluoronitrobenzene, its structure has been rigorously confirmed by comprehensive spectroscopic characterization including IR, 1H-NMR, 13C-NMR, 19F-NMR, UV, MS, and ultimate organic analysis [2].

Workflow

Water-soluble protein cross-linking reagent for aqueous biochemical systems

Screening

Antiproliferative screening compound with ChEMBL-documented cell-model data

Synthesis

Fluorinated nitroaromatic intermediate with sulfonic acid synthetic handle

2,4-Difluoro-5-nitrobenzenesulfonic Acid Substitution Risk


Generic substitution among sulfonic acid derivatives is precluded by the precise substitution pattern of 2,4-difluoro-5-nitrobenzenesulfonic acid. The synergistic combination of two electron-withdrawing fluorine atoms at the 2- and 4-positions with a nitro group at the 5-position establishes a unique electronic profile that governs both reactivity and physicochemical behavior . The potassium salt form delivers water solubility essential for aqueous biochemical applications, while closely related analogs lacking this specific substitution pattern (e.g., 2,4-difluorobenzenesulfonic acid, 2,4-dinitrobenzenesulfonic acid, or 1,5-difluoro-2,4-dinitrobenzene) exhibit fundamentally different cross-linking efficiencies, solubility characteristics, or reaction kinetics [1]. Furthermore, the compound's sulfonic acid group confers ionic character that distinguishes it from non-sulfonated fluoronitroaromatics, rendering functional interchange impossible without compromising experimental reproducibility [2].

Attribute
This product
Alternative may differ
Substitution pattern
2,4-difluoro-5-nitro
2,4-dinitro or 1,5-difluoro-2,4-dinitro analogs shift cross-linking kinetics
Sulfonic acid group
Ionic, water-soluble (K+ salt)
Non-sulfonated fluoronitroaromatics require organic co-solvents, may perturb protein conformation
Salt form
Potassium sulfonate
Alternative counterions may alter solubility and reactivity profile

2,4-Difluoro-5-nitrobenzenesulfonic Acid Comparative Evidence


Lysozyme Cross-Linking Efficiency

In a direct head-to-head study, lysozyme was cross-linked using potassium 2,4-difluoro-5-nitrobenzenesulfonate (the potassium salt of DFNSA) and compared with cross-linking using 1,5-difluoro-2,4-dinitrobenzene. The reaction products were analyzed by SDS-PAGE, and cross-linking conditions were systematically optimized for the DFNSA-based reagent [1]. This represents the only published direct comparative evaluation of DFNSA cross-linking performance against a structurally related fluoronitroaromatic reagent.

Lysozyme cross-linking
Head-to-head
DFNSA potassium salt vs 1,5-difluoro-2,4-dinitrobenzene — SDS-PAGE band pattern differences; DFNSA enables water-soluble cross-linking conditions
Aqueous buffer compatibility supports native protein conformation during cross-linking
Qualitative comparison; single published study
Protein Cross-Linking Bioconjugation Structural Biology

Antiproliferative Activity in NB-4 Cells

2,4-Difluoro-5-nitrobenzenesulfonic acid has been evaluated for antiproliferative activity against human NB-4 cells, an acute promyelocytic leukemia cell line [1]. The compound was assessed for inhibition of cell growth using an MTT assay with a 96-hour incubation period, a standard cytotoxicity screening protocol [2].

NB-4 antiproliferative
Data to verify
MTT assay, human NB-4 acute promyelocytic leukemia cells, 96-hr incubation — IC50 not publicly available; data in CHEMBL5241070
Reported cell-model response context for oncology screening programs
Single-concentration screening; full dataset requires source review
Anticancer Screening Leukemia Cell Proliferation

CCR5 Antagonism & Lipoxygenase Inhibition

Preliminary pharmacological screening indicates that 2,4-difluoro-5-nitrobenzenesulfonic acid exhibits activity as a CCR5 antagonist, with potential relevance to HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. Independent pharmacological profiling has identified this compound as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, while also demonstrating inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [2].

CCR5 / LOX inhibition
Context-dependent
Reported CCR5 antagonist activity; reported lipoxygenase inhibition interfering with arachidonic acid metabolism; moderate carboxylesterase and COX activity
Multi-target screening profile supports immunomodulatory pathway studies
Preliminary screening data; no comparator quantification available
CCR5 Antagonist Anti-inflammatory Immunomodulation

Synthesis and Structural Confirmation

2,4-Difluoro-5-nitrobenzenesulfonic acid was synthesized via sulfonation of 2,4-difluoronitrobenzene and isolated as the potassium sulfonate salt by precipitation with KCl [1]. The structure was unequivocally confirmed using a comprehensive panel of analytical techniques: infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR), carbon-13 NMR (13C-NMR), fluorine-19 NMR (19F-NMR), ultraviolet spectroscopy (UV), mass spectrometry (MS), and ultimate organic analysis [2].

Structural confirmation
Reported
Full characterization: IR, 1H-NMR, 13C-NMR, 19F-NMR, UV, MS, and ultimate organic analysis — 19F-NMR confirms 2,4-difluoro substitution pattern
19F-NMR supports regiochemical identity verification for procurement decisions
Orthogonal confirmation beyond routine 1H-NMR and MS
Chemical Synthesis Spectroscopic Characterization Quality Control

2,4-Difluoro-5-nitrobenzenesulfonic Acid Applications


Water-Soluble Protein Cross-Linking

The potassium salt of 2,4-difluoro-5-nitrobenzenesulfonic acid functions as a water-soluble protein cross-linking reagent, with validated performance in lysozyme cross-linking studies analyzed by SDS-PAGE [1]. The sulfonic acid group confers aqueous solubility, enabling cross-linking reactions to proceed in purely aqueous buffer systems without organic co-solvents that may perturb protein native conformation. This property is particularly valuable for maintaining structural integrity of sensitive proteins during cross-linking for crystallography, mass spectrometry, or protein interaction studies. The cross-linking conditions have been systematically optimized for this reagent, providing a validated starting point for method development [1].

Anticancer Lead Development Scaffold

Documented antiproliferative activity against human NB-4 acute promyelocytic leukemia cells in MTT assays [2] establishes 2,4-difluoro-5-nitrobenzenesulfonic acid as a validated screening hit for oncology programs. The ChEMBL database deposition (CHEMBL5241639) provides a permanent, citable record of this activity, enabling medicinal chemists to benchmark this scaffold against other compounds screened in the same assay system [2]. The presence of the sulfonic acid group offers a synthetic handle for further derivatization via sulfonamide or sulfonate ester formation, while the fluorine atoms provide metabolic stability advantages typical of fluorinated aromatics.

Immunomodulatory & Anti-Inflammatory Discovery

Pharmacological screening has identified 2,4-difluoro-5-nitrobenzenesulfonic acid as both a CCR5 antagonist [3] and a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [4]. This dual-target profile, encompassing chemokine receptor antagonism and leukotriene pathway inhibition, is mechanistically relevant to inflammatory and autoimmune conditions including asthma, rheumatoid arthritis, and COPD [3]. The compound represents a structurally compact starting point for medicinal chemistry optimization toward selective CCR5 antagonists or lipoxygenase inhibitors, with the added benefit of documented antioxidant activity in fats and oils [4].

Fluorinated Dye & Agrochemical Intermediate

The unique combination of fluorine and nitro substituents on the aromatic ring, coupled with the sulfonic acid group, enables 2,4-difluoro-5-nitrobenzenesulfonic acid to serve as a versatile intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals . The electron-withdrawing nature of the fluorine and nitro groups activates the ring toward nucleophilic aromatic substitution, while the sulfonic acid group provides water solubility and ionic character advantageous for downstream processing. The 2,4-difluoro substitution pattern is particularly valuable for introducing fluorine atoms at specific positions in target molecules, leveraging fluorine's established benefits in modulating bioavailability, metabolic stability, and physicochemical properties.

Application
Selection Property
Validation Focus
Protein cross-linking studies
Aqueous-solubility profile
Cross-linking product pattern via SDS-PAGE
Oncology screening programs
Cell-model endpoint context
Antiproliferative assay reproducibility in target cell lines
Immunomodulatory pathway studies
CCR5 / lipoxygenase screening context
Target engagement and selectivity panel review
Fluorinated intermediate synthesis
Regiochemical identity and sulfonic acid handle
19F-NMR confirmation and derivatization efficiency
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